An In-depth Technical Guide to 4-chloro-N-(3-methylbutan-2-yl)aniline: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 4-chloro-N-(3-methylbutan-2-yl)aniline: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and analytical methodologies for the characterization of 4-chloro-N-(3-methylbutan-2-yl)aniline. As a substituted aniline derivative, this compound holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, including its isomer 3-chloro-N-(3-methylbutan-2-yl)aniline, N-pentylaniline, and 4-chloroaniline, to provide a robust predictive profile. All estimated data are clearly indicated. This document is intended to serve as a foundational resource for researchers and developers working with novel aniline derivatives.
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the aniline scaffold allows for the fine-tuning of electronic properties, reactivity, and biological activity. 4-chloro-N-(3-methylbutan-2-yl)aniline is a secondary amine featuring a chlorinated aromatic ring and a branched alkyl group on the nitrogen atom. This unique combination of a halogenated arene and a sterically hindered alkyl amine suggests potential applications in areas where lipophilicity and metabolic stability are crucial design parameters. This guide provides a detailed examination of its predicted physicochemical properties, a practical synthetic approach, and appropriate analytical techniques for its characterization and quality control.
Physicochemical Properties
The physicochemical properties of 4-chloro-N-(3-methylbutan-2-yl)aniline are critical for its handling, formulation, and application. The following table summarizes its key identifiers and a combination of data from its isomer and predicted values based on structurally similar compounds.
| Property | Value | Source/Basis |
| IUPAC Name | 4-chloro-N-(3-methylbutan-2-yl)aniline | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₆ClN | Based on structure |
| Molecular Weight | 197.70 g/mol | [1] |
| Canonical SMILES | CC(C)C(C)NC1=CC=C(C=C1)Cl | |
| InChI Key | QJRVQHADQOMOGV-UHFFFAOYSA-N | [1] |
| CAS Number | Not available | |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy with N-alkylanilines |
| Boiling Point | Estimated: ~260-270 °C | Based on N-pentylaniline (258 °C)[2] and 4-pentylaniline (266.5 °C)[3] with an expected increase due to the chlorine atom. |
| Melting Point | Not available (likely low, as it's predicted to be a liquid at room temperature) | |
| Solubility | Predicted: Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, benzene, dichloromethane). | Aniline is moderately soluble in water, and the large alkyl group will decrease water solubility.[4] N-alkylanilines are generally soluble in organic solvents.[5] |
| pKa (of the conjugate acid) | Estimated: 4.0 - 4.5 | The pKa of 4-chloroaniline is 3.98.[6] N-alkylation generally slightly increases the basicity of anilines (e.g., aniline pKa = 4.58, N-methylaniline pKa = 4.85).[6] Therefore, the pKa of the target molecule is expected to be slightly higher than that of 4-chloroaniline. |
| LogP | Estimated: 3.5 - 4.0 | The XLogP3 for N-pentylaniline is 3.3.[7] The presence of a chlorine atom will increase the lipophilicity. |
Synthesis
A practical and efficient method for the synthesis of 4-chloro-N-(3-methylbutan-2-yl)aniline is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from 4-chloroaniline and 3-methyl-2-butanone, followed by its in-situ reduction to the desired secondary amine.[8][9]
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of the target compound.
Materials:
-
4-chloroaniline
-
3-methyl-2-butanone (isopropyl methyl ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-chloroaniline (1.0 eq) and 3-methyl-2-butanone (1.1 eq).
-
Dissolve the starting materials in dichloroethane (DCE) or an appropriate solvent.
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be portion-wise to control any effervescence.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-N-(3-methylbutan-2-yl)aniline.
Caption: Synthetic workflow for 4-chloro-N-(3-methylbutan-2-yl)aniline via reductive amination.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of the synthesized 4-chloro-N-(3-methylbutan-2-yl)aniline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is ideal for the analysis of N-alkylanilines.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Caption: General workflow for the HPLC analysis of 4-chloro-N-(3-methylbutan-2-yl)aniline.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like N-alkylanilines.[10]
Instrumentation and Conditions:
-
GC-MS System: A standard GC equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient program, for instance, starting at 100 °C and ramping to 280 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
Predicted Spectral Data
The following sections provide predicted spectral characteristics for 4-chloro-N-(3-methylbutan-2-yl)aniline based on known data for similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
N-H Proton: A broad singlet (δ ~3.5-4.5 ppm) which may exchange with D₂O.
-
Aliphatic Protons: Complex multiplets for the -CH- groups of the 3-methylbutan-2-yl moiety (δ ~3.0-4.0 ppm for the CH attached to nitrogen, and δ ~1.5-2.5 ppm for the other CH). Doublets for the methyl groups attached to the chiral centers (δ ~0.8-1.2 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will be the most upfield, while the carbon attached to the chlorine will be downfield.
-
Aliphatic Carbons: Signals in the aliphatic region (δ 10-60 ppm). The carbon directly attached to the nitrogen will be the most downfield in this region.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 197), with an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.
-
Major Fragmentation: The most significant fragmentation is likely to be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an isopropyl radical (m/z 43) or an ethyl radical (m/z 29), resulting in a prominent fragment ion.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[13]
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.
Safety and Handling
Detailed toxicological data for 4-chloro-N-(3-methylbutan-2-yl)aniline is not available. However, based on the toxicity of related chloroanilines, it should be handled with extreme caution.[2][14]
Potential Hazards:
-
Toxicity: Chloroanilines are known to be toxic and can be absorbed through the skin. They are hematotoxic, causing methemoglobinemia.[2][15]
-
Carcinogenicity: Some chloroanilines are suspected carcinogens.[14]
-
Irritation: May cause skin and eye irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Conclusion
4-chloro-N-(3-methylbutan-2-yl)aniline is a compound with potential utility in various fields of chemical research and development. While direct experimental data is limited, this guide provides a comprehensive predictive overview of its physicochemical properties, a reliable synthetic route, and appropriate analytical methodologies for its characterization. The information presented herein, based on established chemical principles and data from structurally analogous compounds, serves as a valuable starting point for researchers and scientists. It is imperative that all handling and synthesis of this compound be conducted with strict adherence to safety protocols due to the potential hazards associated with chloroanilines.
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